molecular formula C7H5F3N2O B2721814 5-(TRifluoromethyl)pyridine-3-carboxamide CAS No. 1823366-94-4

5-(TRifluoromethyl)pyridine-3-carboxamide

Cat. No.: B2721814
CAS No.: 1823366-94-4
M. Wt: 190.125
InChI Key: ZWPCLQQKRKZJAH-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)pyridine-3-carboxamide: is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds. The presence of a trifluoromethyl group (-CF₃) and a carboxamide group (-CONH₂) in its structure imparts unique chemical and physical properties. This compound is of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(trifluoromethyl)pyridine-3-carboxamide typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the trifluoromethylation of pyridine derivatives using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates under catalytic conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate (K₂CO₃), and a palladium catalyst at elevated temperatures .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the trifluoromethyl group remains intact while other functional groups may be oxidized.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

Chemistry: 5-(Trifluoromethyl)pyridine-3-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates .

Industry: In the agrochemical industry, derivatives of this compound are used as active ingredients in pesticides and herbicides due to their effectiveness in pest control .

Comparison with Similar Compounds

  • 5-(Trifluoromethyl)pyridine-2-carboxamide
  • 5-(Trifluoromethyl)pyridine-4-carboxamide
  • 2-(Trifluoromethyl)pyridine-3-carboxamide

Comparison: Compared to its analogs, 5-(trifluoromethyl)pyridine-3-carboxamide exhibits unique reactivity due to the position of the trifluoromethyl and carboxamide groups on the pyridine ring. This positional difference can significantly influence the compound’s chemical behavior and biological activity. For instance, the 3-carboxamide derivative may have different binding affinities and selectivities for biological targets compared to the 2- or 4-carboxamide derivatives .

Properties

IUPAC Name

5-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O/c8-7(9,10)5-1-4(6(11)13)2-12-3-5/h1-3H,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPCLQQKRKZJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C(F)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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